1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE is a complex organic compound that combines the unique structural features of adamantane, phenyl, and pyrazole groups
Preparation Methods
The synthesis of 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through reactions involving adamantane derivatives, such as 1-bromo-2-hydroxyadamantane.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-diketones or β-keto esters.
Final Coupling: The final step involves coupling the adamantane derivative with the pyrazole intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings, using reagents like halogens or alkylating agents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the pyrazole ring can interact with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds to 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE include other adamantane derivatives and pyrazole-based compounds. Some examples are:
1-Adamantylamine: Known for its antiviral properties.
5-Phenyl-1H-pyrazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Trifluoromethylated Pyrazoles: Studied for their potential as agrochemicals and pharmaceuticals.
The uniqueness of 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE lies in its combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C20H21F3N2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(1-adamantyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C20H21F3N2/c21-20(22,23)18-16(17(24-25-18)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H,24,25) |
InChI Key |
ZLVIPKYPRWKXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(NN=C4C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.